molecular formula C10H11NO3 B1626859 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-00-3

3-[(3-Methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1626859
CAS No.: 95262-00-3
M. Wt: 193.2 g/mol
InChI Key: VXGWLFVNSUWCNK-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)amino]-3-oxopropanoic acid (CAS 95262-00-3) is a high-purity small molecule organic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol, this anilino derivative serves as a versatile building block in synthetic organic chemistry . Its structure, featuring both carboxylic acid and anilino amide functional groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmacophores and peptide mimetics . Researchers utilize this compound in solid-phase peptide synthesis (SPPS) and other coupling methodologies to introduce aromatic fragments and modify compound properties . The compound should be handled with care, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research and development purposes exclusively and is not approved for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

3-(3-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGWLFVNSUWCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506145
Record name 3-(3-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95262-00-3
Record name 3-(3-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-oxo-3-(m-tolylamino)propanoic acid , a specialized organic building block.[1]

CAS Registry Number: 95262-00-3[1]

Executive Summary

3-Oxo-3-(m-tolylamino)propanoic acid (also known as N-(3-methylphenyl)malonamic acid) is a bifunctional reagents characterized by a reactive methylene group flanked by a carboxylic acid and an amide.[1] It serves as a critical intermediate in the synthesis of nitrogen heterocycles, particularly 4-hydroxy-2-quinolones via the Knorr quinoline synthesis.[1]

This guide outlines the chemical identity, validated synthesis protocols, and downstream applications of this compound, prioritizing high-fidelity chemical logic and self-validating experimental workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is the mono-amide derivative of malonic acid and m-toluidine.[1] Its structure allows for dual reactivity: electrophilic attack at the carbonyls and nucleophilic attack at the active methylene (C2).[1]

PropertyData
CAS Number 95262-00-3
IUPAC Name 3-Oxo-3-(3-methylanilino)propanoic acid
Synonyms N-(3-methylphenyl)malonamic acid; Malonanilic acid, 3'-methyl-
Molecular Formula

Molecular Weight 193.20 g/mol
Physical State Solid (Crystalline powder)
Predicted pKa ~3.5 (Carboxylic acid), ~13 (Amide NH)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Note on Melting Point: While specific experimental data for the m-isomer is not widely indexed in public repositories, the unsubstituted analog (malonanilic acid) melts at ~132°C. Researchers should anticipate a melting range between 120–140°C and validate via DSC.[1]

Synthetic Pathways & Mechanism[11][12][13]

Two primary routes exist for synthesis. Method A (Meldrum's Acid) is the superior laboratory method due to its high regioselectivity, preventing the formation of the symmetrical diamide byproduct common in Method B.[1][2]

Comparative Synthesis Logic

SynthesisPathways cluster_MethodA Method A: Meldrum's Acid (Preferred) cluster_MethodB Method B: Diethyl Malonate (Industrial) Start m-Toluidine (3-Methylaniline) Meldrums Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) Start->Meldrums Malonate Diethyl Malonate Start->Malonate IntermediateA Acyl Ketene Intermediate Meldrums->IntermediateA Reflux (MeCN) ProductA Target Product (High Purity) IntermediateA->ProductA - Acetone - CO2 Ester Ethyl Ester Intermediate Malonate->Ester Heat (150°C) Hydrolysis Base Hydrolysis (NaOH) Ester->Hydrolysis Saponification ProductB Target Product (+ Diamide impurity) Hydrolysis->ProductB Acidification

Figure 1: Comparison of synthetic routes. Method A is kinetic and clean; Method B is thermodynamic and prone to side reactions.[1]

Experimental Protocols

Method A: The Meldrum's Acid Route (High Purity)

This protocol exploits the thermal decomposition of Meldrum's acid to generate a reactive ketene intermediate, which is intercepted by the aniline.[1][2]

Reagents:

  • Meldrum’s Acid (1.0 eq)[1][2][3]

  • m-Toluidine (1.0 eq)[1]

  • Acetonitrile (Solvent)[1][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Meldrum's acid in 20 mL of dry acetonitrile.

  • Addition: Add 10 mmol of m-toluidine dropwise. The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (80–82°C) for 4 hours.

    • Mechanistic Check: The evolution of acetone (detected by smell or trap) indicates reaction progress.[1]

  • Isolation: Cool the solution to room temperature. The product often precipitates directly.[1]

    • If no precipitate forms, concentrate the solvent to 50% volume and chill at 4°C.[1]

  • Purification: Filter the solid and wash with cold diethyl ether to remove unreacted amine.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet at

      
       ~3.4 ppm (Active 
      
      
      
      ) and broad singlet at
      
      
      ~10.0 ppm (Amide NH).[1]
Method B: The Malonate Ester Route (Scale-Up)

Suitable for kilogram-scale where chromatography is avoided, though yield is lower due to diamide formation.[1]

Step-by-Step Workflow:

  • Condensation: Mix m-toluidine (1.0 eq) and diethyl malonate (1.5 eq) neat.

  • Heating: Heat to 160°C. Continuously distill off the ethanol byproduct to drive equilibrium.

  • Hydrolysis: Dissolve the resulting crude ester in ethanolic NaOH (1M). Stir for 2 hours.

  • Acidification: Carefully acidify with HCl to pH 2. The mono-acid precipitates; the diamide (if formed) remains insoluble or requires hot filtration to separate.[1]

Applications in Drug Discovery[1]

The primary utility of CAS 95262-00-3 is as a scaffold for 4-hydroxy-2-quinolones , a privileged structure in medicinal chemistry (e.g., Roquinimex derivatives).[1]

The Knorr Quinoline Cyclization

Under strong acidic conditions, the compound undergoes intramolecular Friedel-Crafts acylation.[1]

QuinolineSynthesis Precursor 3-oxo-3-(m-tolylamino)propanoic acid (CAS 95262-00-3) AcidCat Polyphosphoric Acid (PPA) or Conc. H2SO4 Precursor->AcidCat Mix & Heat (100°C) Intermediate Cyclization Intermediate (Acylium Ion) AcidCat->Intermediate Dehydration Isomers Regioisomers Formed Intermediate->Isomers Electrophilic Aromatic Substitution Target 7-methyl-4-hydroxy-2-quinolone (Major Product) Isomers->Target Steric Preference (Para to Methyl) Minor 5-methyl isomer (Minor Product) Isomers->Minor Ortho to Methyl

Figure 2: Cyclization pathway.[1] The meta-methyl group directs the cyclization primarily to the para-position (sterically less hindered), yielding the 7-methyl quinolone.

Heterocyclic Derivatization

The active methylene group at C2 is a "soft" nucleophile, capable of:

  • Knoevenagel Condensation: Reaction with aromatic aldehydes to form benzylidene derivatives (potential antioxidants).[1]

  • Diazo Coupling: Reaction with diazonium salts to form azo dyes.[1]

References

  • Davidson, D., & Bernhard, S. A. (1948).[1][4][2] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428. (Foundational text on Meldrum's acid reactivity with amines).

  • Wolfbeis, O. S. (1981).[1][2] The reaction of Meldrum's acid with amines: A convenient synthesis of malonamic acids.[1] Monatshefte für Chemie, 112, 369–374.[1]

  • Patel, N. B., & Shaikh, F. M. (2010).[1][2] Synthesis of new 4-hydroxy-2-quinolones via Knorr synthesis.[1] International Journal of Drug Development and Research.[1] (Context for quinoline cyclization).

  • Song, Z., et al. (2015).[1][2] Synthesis and antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 3-[(3-Methylphenyl)amino]-3-oxopropanoic Acid: A Core Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid, a malonic acid derivative with significant potential in medicinal chemistry. This document will delve into the compound's fundamental physicochemical properties, provide a validated synthesis protocol, and explore its current and potential applications, all grounded in authoritative scientific literature.

Introduction: The Significance of Substituted Malonamic Acids

This compound, also known as N-(m-tolyl)malonamic acid, belongs to the broader class of malonamic acids, which are amide derivatives of malonic acid. Malonic acid and its derivatives are crucial building blocks in organic synthesis, valued for the reactivity of their central methylene group and the versatility of their carboxylic acid functionalities.[1][2] In the realm of pharmaceutical development, the incorporation of amino acid and related structures is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] The structural motif of this compound, which combines a substituted aromatic amine with a flexible propanoic acid chain, presents a compelling scaffold for the design of novel bioactive molecules.

Derivatives of β-amino acids and related structures are of significant interest due to their demonstrated biological activities, including antimicrobial and anticancer properties.[5][6][7] The strategic modification of the aromatic ring and the carboxylic acid group allows for the fine-tuning of a compound's interaction with biological targets, making these molecules versatile starting points for drug discovery programs. This guide will provide the foundational knowledge necessary to effectively utilize this compound in such endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃Calculated
Molecular Weight 193.20 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point 144 °C (for the 2-methylphenyl isomer)[8]
Boiling Point 429.5±28.0 °C (Predicted)[8]
Density 1.288±0.06 g/cm³ (Predicted)[8]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through the condensation of 3-methylaniline (m-toluidine) with a suitable malonic acid derivative. The following protocol is a generalized yet robust method based on established procedures for the synthesis of similar N-arylmalonamic acids.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylaniline (m-toluidine)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, Buchner funnel)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (1 equivalent) in absolute ethanol (100 mL).

  • Addition of Base and Malonate: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. Following the addition of the base, add diethyl malonate (1 equivalent) dropwise via a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and acidify to pH 2-3 with concentrated hydrochloric acid. This will hydrolyze the ester and precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol includes clear steps for reaction monitoring and purification, ensuring the integrity of the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 3-Methylaniline + Diethyl Malonate Reaction_Vessel Ethanol Sodium Ethoxide Reactants->Reaction_Vessel Add to Reflux Reflux (4-6 hours) Reaction_Vessel->Reflux Heat Workup Solvent Removal & Aqueous Work-up Reflux->Workup Hydrolysis Acidification (HCl) to pH 2-3 Workup->Hydrolysis Purification Filtration & Recrystallization Hydrolysis->Purification Product 3-[(3-Methylphenyl)amino]-3- oxopropanoic acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. Malonic acid derivatives have been investigated for a range of biological activities, and the introduction of the 3-methylphenylamino group provides a key point for molecular recognition by biological targets.

Antimicrobial Agents

Derivatives of 3-aminopropanoic acid have been synthesized and evaluated for their antimicrobial properties.[5] The core structure can be modified to enhance activity against various bacterial and fungal pathogens. For instance, the synthesis of thiazole derivatives of related propanoic acids has yielded compounds with notable antimicrobial activity.[9][10] The this compound backbone can serve as a starting point for the development of novel antibiotics and antifungals, a critical area of research given the rise of drug-resistant infections.

Anticancer Agents

The thiazole ring, often incorporated into structures derived from amino acids, is a privileged scaffold in anticancer drug discovery.[7] The development of novel polysubstituted thiazole derivatives from related propanoic acid structures has led to compounds with potent antiproliferative activity against lung cancer models.[7] The this compound moiety can be utilized in the design of small molecules that target key signaling pathways in cancer cells. The flexibility of the propanoic acid chain and the potential for further substitution on the phenyl ring allow for the optimization of binding to target proteins.

Anti-inflammatory Agents

Malonic acid anilides have been studied for their anti-inflammatory properties.[11] Research has shown that certain derivatives can exhibit pronounced antioxidant activity and inhibit key mediators of inflammation, such as prostaglandins and kallikrein.[11] This suggests that this compound could be a valuable precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

CNS-Active Agents

The core structure of 3-amino-3-arylpropionic acids is found in compounds with activity in the central nervous system. For example, derivatives of these beta-amino acids are being explored for the treatment of neurological disorders.[12][13] The lipophilic nature of the methylphenyl group in this compound may facilitate crossing the blood-brain barrier, a desirable property for CNS-targeted drugs.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. This guide provides the essential technical information and a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

  • Vakhnina, N. G. (2015). The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. Nicolae Testemitanu SUMPh. [Link]

  • PubChem. 3-Amino-2-(3-methylphenyl)sulfinylpropanoic acid. [Link]

  • PubChem. 3-Amino-3-Oxopropanoic Acid. [Link]

  • PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. [Link]

  • Al-Ostath, A., et al. (2020). Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. Molecules, 25(21), 5092. [Link]

  • Wikipedia. Malonic acid. [Link]

  • Pollak, P., & Romeder, G. (2000). Malonic Acid and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • ResearchGate. Malonic Acid and Derivatives. [Link]

  • PubChem. 3-Oxopropanoic acid. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. [Link]

  • PubChem. 3-amino-2-methoxypentanoic acid. [Link]

  • Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2665. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Kasyan, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(23), 7854. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Szajnman, A. G., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1381. [Link]

  • ResearchGate. Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]

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Methodological & Application

The Gould-Jacobs Reaction: A Detailed Protocol for the Synthesis of 7-Methyl-4-hydroxyquinoline from m-Toluidine and Diethyl Ethoxymethylenemalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The Gould-Jacobs reaction, a robust and versatile synthetic method, provides a reliable pathway for the construction of 4-hydroxyquinoline derivatives[3][4]. This application note presents a detailed protocol for the reaction of m-toluidine with diethyl ethoxymethylenemalonate (EMME), a variation of the Gould-Jacobs synthesis, to produce 7-methyl-4-hydroxyquinoline, a key intermediate for the development of novel therapeutics. The methyl group at the 7-position, directed by the meta-substitution of the starting aniline, can significantly influence the pharmacological profile of the resulting quinoline derivatives[5][6]. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.

Reaction Mechanism: A Stepwise Annulation to the Quinoline Core

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism[3][7]:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of m-toluidine on the ethoxymethylidene carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-methylphenyl)amino)methylenemalonate. This initial step is a Michael addition followed by elimination[8].

  • Thermal Cyclization: The crucial ring-closing step is achieved by heating the intermediate. An intramolecular cyclization occurs via an electrocyclic reaction, leading to the formation of the quinoline ring system. This step typically requires high temperatures[8][9].

  • Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable 4-oxo tautomer.

  • Saponification and Decarboxylation (Optional but Common): The resulting ethyl 4-oxo-7-methyl-1,4-dihydroquinoline-3-carboxylate can be further manipulated. Saponification of the ester group with a base, followed by acidification, yields the corresponding carboxylic acid. Subsequent heating leads to decarboxylation, affording 7-methyl-4-hydroxyquinoline[3].

Experimental Workflow Diagram

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification cluster_step4 Step 4: (Optional) Hydrolysis & Decarboxylation m_toluidine m-Toluidine condensation Mixing & Heating (e.g., Reflux in Ethanol or Microwave) m_toluidine->condensation demm Diethyl Ethoxymethylenemalonate (EMME) demm->condensation intermediate Diethyl 2-((3-methylphenyl)amino)- methylenemalonate condensation->intermediate cyclization Thermal Cyclization (High-Boiling Solvent or Microwave) intermediate->cyclization cyclized_product Ethyl 4-oxo-7-methyl-1,4-dihydro- quinoline-3-carboxylate cyclization->cyclized_product workup Cooling, Precipitation, Filtration & Washing cyclized_product->workup purified_product Purified Product workup->purified_product hydrolysis Saponification (e.g., NaOH) & Acidification purified_product->hydrolysis decarboxylation Heating hydrolysis->decarboxylation final_product 7-Methyl-4-hydroxyquinoline decarboxylation->final_product

Caption: Experimental workflow for the synthesis of 7-methyl-4-hydroxyquinoline.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 4-oxo-7-methyl-1,4-dihydroquinoline-3-carboxylate, with an optional subsequent hydrolysis and decarboxylation to yield 7-methyl-4-hydroxyquinoline.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
m-ToluidineC₇H₉N107.15≥99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.23≥98%Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07≥99.5%Fisher Scientific
Dowtherm A (or Diphenyl ether)C₁₂H₁₀O170.21-Acros Organics
Sodium hydroxide (NaOH)NaOH40.00≥97%Merck
Hydrochloric acid (HCl), concentratedHCl36.4637%VWR Chemicals
AcetonitrileC₂H₃N41.05HPLC gradeFisher Scientific
Step 1: Condensation of m-Toluidine with Diethyl Ethoxymethylenemalonate

Conventional Heating Method:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (e.g., 10.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Add anhydrous ethanol (50 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, diethyl 2-((3-methylphenyl)amino)methylenemalonate, can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Microwave-Assisted Method:

  • In a microwave-safe vial, combine m-toluidine (e.g., 2 mmol) and diethyl ethoxymethylenemalonate (2 mmol) without a solvent (neat)[10].

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes)[10].

  • After the reaction, cool the vial to room temperature. The solidified product can be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl 4-oxo-7-methyl-1,4-dihydroquinoline-3-carboxylate
  • Place the crude diethyl 2-((3-methylphenyl)amino)methylenemalonate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 10 times the weight of the intermediate).

  • Heat the mixture to a high temperature (typically 240-260 °C) with stirring for 15-30 minutes. The cyclization is usually rapid at this temperature[9].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent.

  • The crude ethyl 4-oxo-7-methyl-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Step 3: (Optional) Saponification and Decarboxylation to 7-Methyl-4-hydroxyquinoline
  • Suspend the purified ethyl 4-oxo-7-methyl-1,4-dihydroquinoline-3-carboxylate (e.g., 0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete saponification.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • To decarboxylate, heat the dried carboxylic acid intermediate at its melting point (or in a high-boiling solvent) until the evolution of CO₂ ceases.

  • The resulting 7-methyl-4-hydroxyquinoline can be purified by recrystallization from ethanol.

Key Quantitative Data Summary

ParameterConventional MethodMicrowave-Assisted Method (Step 1)
Reactant Ratio 1:1 (m-toluidine:EMME)1:1 (m-toluidine:EMME)
Solvent (Step 1) Anhydrous EthanolNeat (solvent-free)
Reaction Time (Step 1) 2-4 hours5-10 minutes[10]
Temperature (Step 1) Reflux temperature of ethanol (~78 °C)170 °C[10]
Solvent (Step 2) Dowtherm A or Diphenyl etherDowtherm A or Diphenyl ether
Temperature (Step 2) 240-260 °C240-260 °C
Reaction Time (Step 2) 15-30 minutes15-30 minutes
Typical Yield Good to excellent (often >80% for the cyclized product)Comparable to conventional heating[10]

Applications in Drug Development

The 7-methyl-4-hydroxyquinoline scaffold synthesized through this protocol is a valuable precursor for a variety of pharmacologically active molecules. The quinoline core is known to intercalate with DNA and inhibit enzymes such as topoisomerases, making it a promising framework for the development of anticancer agents[6][11]. Furthermore, derivatives of 4-quinolones are the basis for a major class of antibacterial agents that inhibit bacterial DNA gyrase[8][12]. The 7-methyl substituent can be further functionalized or can serve to modulate the lipophilicity and electronic properties of the molecule, thereby fine-tuning its biological activity and pharmacokinetic profile.

Troubleshooting and Key Considerations

  • Purity of Reactants: Ensure that m-toluidine is free from other isomers and that all reagents are of high purity to avoid side reactions.

  • Anhydrous Conditions: For the condensation step, especially when using conventional heating in ethanol, using anhydrous solvent is recommended to prevent hydrolysis of the malonate ester.

  • Temperature Control: The cyclization step is highly temperature-dependent. Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition. The use of a high-boiling, inert solvent helps to maintain a stable high temperature[9].

  • Purification: The intermediate anilinomethylenemalonate can sometimes be difficult to purify by crystallization. Proceeding with the crude material for the cyclization is often a viable option. The final quinolone product is typically a stable solid that can be effectively purified by recrystallization.

  • Regioselectivity: With asymmetrically substituted anilines like m-toluidine, there is a possibility of forming two regioisomers (7-methyl and 5-methyl derivatives). However, the Gould-Jacobs reaction often shows a preference for cyclization at the less sterically hindered ortho position, and electronic effects of the methyl group also influence the regioselectivity[9]. In the case of m-toluidine, the formation of the 7-methyl isomer is generally favored.

Conclusion

The Gould-Jacobs reaction of m-toluidine and diethyl ethoxymethylenemalonate is a reliable and efficient method for the synthesis of 7-methyl-4-hydroxyquinoline derivatives. This protocol provides a detailed, step-by-step guide for its successful implementation in a laboratory setting. The resulting quinoline scaffold serves as a critical building block in the design and synthesis of novel therapeutic agents, underscoring the continued importance of this classic named reaction in modern medicinal chemistry.

References

  • Gould-Jacobs Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Gould–Jacobs reaction. (2023, November 29). In Wikipedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Kuete, V., & Efferth, T. (2010). Review of the chemistry and pharmacology of 7-Methyljugulone. Phytomedicine, 17(13), 983-988.
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2018). Pharmaceutical and Biomedical Research.
  • Kurien, P. N., Peter, C. J., & Pandya, K. C. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Proceedings of the Indian Academy of Sciences - Section A, 1(11), 775-781.
  • Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry - Section B, 44B(8), 1659-1662.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 15(11), 933–957.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Molecules (Basel, Switzerland), 24(16), 2943.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • 7-Methylquinoline-5-carboxylic acid. (n.d.). MySkinRecipes.
  • Buck, J. S., & Ferry, C. W. (1941). m-Toluidine, N-ethyl-. Organic Syntheses, 21, 47.
  • Kumar, A., & Sharma, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(19), 4488.
  • Barker, J. M., Huddleston, P. R., & Jones, A. W. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2017). Molecules, 22(11), 1963.

Sources

Strategic Application Note: N-(3-Methylphenyl)malonamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

N-(3-methylphenyl)malonamic acid (also known as N-(m-tolyl)malonamic acid) is a versatile, bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and the synthesis of privileged heterocyclic scaffolds. While not a marketed drug itself, it serves as a critical "linchpin" intermediate.

Core Applications:
  • Privileged Scaffold Precursor: It is the direct biosynthetic or synthetic precursor to 4-hydroxy-7-methylquinolin-2(1H)-one derivatives via Knorr or Gould-Jacobs type cyclizations. These quinolinone cores are ubiquitous in kinase inhibitors (e.g., Type II c-Met inhibitors) and immunomodulators.

  • Fragment-Based Design (FBDD): With a molecular weight of ~193 Da and distinct hydrogen bond donor/acceptor motifs, it serves as an ideal polar fragment for probing solvent-exposed pockets in enzymes (e.g., metalloproteases, dehydrogenases).

  • Bioisosterism: The malonamic acid moiety (

    
    ) acts as a bioisostere for 
    
    
    
    -acyl amino acids and succinic acid derivatives, offering altered metabolic stability and pKa profiles.

Part 2: Chemical Profile & Stability[1]

PropertyValue / DescriptionRelevance
CAS Number 19472-73-2Identification
Molecular Formula

Stoichiometry
Molecular Weight 193.20 g/mol FBDD "Rule of 3" Compliant
pKa (Calc.) ~3.6 (COOH), ~13.5 (NH)Acidic headgroup for salt bridges
cLogP ~1.2Good solubility/permeability balance
Stability Susceptible to decarboxylation >140°CCRITICAL: Avoid prolonged high-heat without cyclizing agents.[1][2]

Part 3: Experimental Protocols

Protocol A: High-Fidelity Synthesis via Meldrum’s Acid

Rationale: Direct reaction of anilines with diethyl malonate often yields the bis-anilide (double addition) side product. The Meldrum's acid route is the expert choice for exclusively generating the mono-amide acid with high purity.

Materials:
  • 3-Methylaniline (m-Toluidine) [Reagent Grade]

  • Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Acetonitrile (ACN) or Toluene (Dry)

  • Reflux condenser, inert atmosphere (

    
    ).
    
Step-by-Step Workflow:
  • Preparation: Dissolve Meldrum’s acid (1.0 equiv, e.g., 14.4 g) in dry Acetonitrile (100 mL).

  • Addition: Add 3-Methylaniline (1.0 equiv, 10.7 g) dropwise over 10 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Mechanism:[3][4][5] Nucleophilic attack of the aniline opens the Meldrum's ring, releasing acetone and

      
       (if decarboxylated) or forming the acid directly. In this specific protocol, we target the malonamic acid ; therefore, avoid excessive temperatures that trigger decarboxylation to the acetanilide.
      
  • Monitoring: Monitor via TLC (5% MeOH in DCM). The starting aniline spot should disappear.

  • Workup:

    • Cool reaction to room temperature.[6][7]

    • Concentrate solvent under reduced pressure to ~20% volume.

    • Precipitate by adding cold diethyl ether or hexane.

    • Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 85–95%.

Protocol B: Cyclization to 4-Hydroxy-7-methylquinolin-2(1H)-one

Rationale: This converts the flexible malonamic acid into a rigid, bicyclic pharmacophore found in drugs like Roquinimex or kinase inhibitors.

Step-by-Step Workflow:
  • Activation: Suspend N-(3-methylphenyl)malonamic acid (5 g) in Polyphosphoric Acid (PPA) (50 g).

  • Cyclization: Heat to 120°C for 2 hours.

    • Observation: The mixture will turn viscous and darken slightly.

  • Quenching: Pour the hot mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Isolation: The quinolinone precipitates as a solid. Filter and wash with water to remove acid traces.

  • Validation: NMR should show loss of the methylene singlet and appearance of the aromatic quinolone system.

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic decision tree for using this molecule, differentiating between its use as a Fragment versus a Synthetic Intermediate .

G Start Start: 3-Methylaniline Intermediate N-(3-methylphenyl) malonamic acid Start->Intermediate Reflux/ACN Meldrums Reagent: Meldrum's Acid Meldrums->Intermediate Path_Frag Path A: Fragment Screening Intermediate->Path_Frag Direct Use Path_Cyc Path B: Cyclization Intermediate->Path_Cyc PPA / 120°C Target_Enz Target: Metalloproteases (Zinc Binding) Path_Frag->Target_Enz COOH binds Metal Target_Quin Scaffold: 4-Hydroxy- quinolin-2-one Path_Cyc->Target_Quin Intramolecular Friedel-Crafts Drug_Kinase Drug Class: Type II Kinase Inhibitors Target_Quin->Drug_Kinase Derivatization

Caption: Strategic workflow transforming 3-methylaniline into either a chemical probe (Fragment) or a privileged drug scaffold (Quinolinone).

Part 5: Application Notes & Troubleshooting

Handling "Double Addition"
  • Problem: When using malonyl chloride, you often get

    
     (Bis-anilide).
    
  • Solution: Strictly use the Meldrum's Acid protocol (Protocol A) or use a large excess of diethyl malonate (5 equiv) followed by selective hydrolysis.

Solubility in Assays
  • Insight: The free carboxylic acid has limited solubility in DMSO/Water mixtures at acidic pH.

  • Tip: For biological assays, pre-dissolve in DMSO and buffer to pH 7.4 immediately to ensure the carboxylate anion forms, which is highly soluble (

    
     mM).
    
Structural Validation
  • NMR Signature: Look for the characteristic singlet of the methylene group (

    
    ) at 
    
    
    
    ppm in DMSO-
    
    
    . If this peak splits or shifts significantly, check for decarboxylation to the acetamide (
    
    
    singlet).

Part 6: References

  • Meldrum's Acid Synthesis Method:

    • Chen, B. C. "Meldrum's acid in organic synthesis." Heterocycles 32.3 (1991): 529-597.

  • Quinolinone Cyclization (Knorr/Gould-Jacobs):

    • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890–2895.

  • Biological Activity of Malonamic Acid Derivatives:

    • BenchChem. "A Comparative Guide to the Biological Activity of Malonic Acid Derivatives." BenchChem Application Notes.

  • Fragment-Based Drug Discovery Context:

    • Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry 47.14 (2004): 3463-3482. (Contextual grounding for acid fragments).

Sources

Application Note: Synthesis of 3-Carboxamidocoumarins via Malonamic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of 3-carboxamidocoumarin derivatives utilizing malonamic acids (N-substituted malonanilic acids) as key intermediates.[1] Unlike traditional Pechmann or Perkin condensations which often yield simple coumarins, this pathway specifically targets the 3-position functionalization critical for kinase inhibition and antioxidant activity. We present a robust two-stage protocol : (1) controlled synthesis of malonamic acids from Meldrum’s acid to prevent diamide side-products, and (2) Knoevenagel condensation/cyclization with salicylaldehydes.[1]

Introduction & Strategic Rationale

Coumarin (2H-chromen-2-one) scaffolds are ubiquitous in medicinal chemistry.[1] However, installing an amide moiety at the C3 position—essential for hydrogen-bonding interactions in drug targets—is challenging via direct amidation of coumarin-3-carboxylic acids due to poor solubility and reactivity.[1]

The Malonamic Acid Route offers a superior alternative by installing the amide functionality before the ring formation. This method minimizes harsh coupling reagents and provides higher regioselectivity.[1]

Advantages of this Protocol:
  • Regiocontrol: Exclusively yields 3-substituted products.

  • Purity: Utilizing Meldrum's acid as a precursor prevents the formation of malon-diamides (a common impurity when using diethyl malonate).[1]

  • Versatility: Compatible with electron-donating and withdrawing groups on the salicylaldehyde ring.[1]

Mechanistic Insight

The reaction proceeds via a domino Knoevenagel condensation followed by intramolecular lactonization.[1] The acidity of the methylene protons in the malonamic acid (


) is sufficient for base-catalyzed deprotonation, attacking the carbonyl of the salicylaldehyde.
Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the critical transition from the open-chain malonamic intermediate to the bicyclic coumarin core.

ReactionMechanism Salicyl Salicylaldehyde (Substrate) Adduct Knoevenagel Adduct Salicyl->Adduct Malonamic Malonamic Acid (Intermediate) Malonamic->Adduct Base Cat. Base (Piperidine) Base->Adduct Deprotonation Cyclization Intramolecular Lactonization Adduct->Cyclization - H2O Product 3-Carboxamidocoumarin (Target) Cyclization->Product Water H2O (Byproduct) Cyclization->Water

Figure 1: Mechanistic pathway for the condensation of salicylaldehyde with malonamic acid.[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Malonamic Acids

Rationale: Direct reaction of amines with malonic acid often yields diamides.[1] Using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) ensures mono-acylation of the amine.[1]

Reagents:

  • Meldrum’s Acid (1.0 eq)[1][2]

  • Primary Amine (e.g., Aniline, 1.0 eq)[1]

  • Solvent: Toluene or Acetonitrile[1]

Step-by-Step:

  • Dissolve Meldrum’s acid (10 mmol) in Toluene (20 mL).

  • Add the primary amine (10 mmol) dropwise.[1]

  • Critical Step: Reflux the mixture for 3–4 hours. Monitor CO₂ evolution (bubbler).

    • Note: The reaction is driven by the loss of acetone and CO₂.[3]

  • Cool to room temperature. The product (Malonamic acid derivative) usually precipitates as a white/off-white solid.[1]

  • Filter and wash with cold toluene/hexane.[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (methylene
    
    
    ) and a broad singlet at
    
    
    ppm (COOH).[1]
Protocol B: Coumarin Synthesis (Knoevenagel Condensation)

Rationale: Piperidine acts as the base to generate the carbanion, while acetic acid (if added) buffers the system to assist in the dehydration step.

Reagents:

  • Substituted Salicylaldehyde (1.0 eq)[1][4]

  • Synthesized Malonamic Acid (from Protocol A) (1.0 eq)

  • Catalyst: Piperidine (5-10 mol%)[1]

  • Solvent: Ethanol (Green alternative) or Toluene (for azeotropic water removal)[1]

Step-by-Step:

  • Charge: In a round-bottom flask, combine Salicylaldehyde (5 mmol) and Malonamic Acid (5 mmol) in Ethanol (15 mL).

  • Catalyze: Add Piperidine (3-4 drops).

  • Reflux: Heat to reflux (78°C) for 2–6 hours.

    • Checkpoint: Monitor TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot should disappear.[1]

  • Workup: Cool the mixture to 0°C. The coumarin-3-carboxamide typically crystallizes out.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol or Acetic Acid if necessary.[1]

Workflow Decision Tree

Use this logic flow to determine reaction parameters based on your specific substrate.[1]

Workflow Start Start: Substrate Selection CheckSub Is Salicylaldehyde Electron Deficient? Start->CheckSub RouteA Standard Route: Ethanol Reflux (Protocol B) CheckSub->RouteA No (e.g., -H, -OMe) RouteB High Energy Route: Microwave Irradiation (120°C, 10 min) CheckSub->RouteB Yes (e.g., -NO2) CheckPurity Check Purity (TLC) RouteA->CheckPurity RouteB->CheckPurity Recryst Recrystallize (EtOH/AcOH) CheckPurity->Recryst Impure Final Final Characterization (NMR/IR) CheckPurity->Final Pure Recryst->Final

Figure 2: Experimental decision matrix for optimizing reaction conditions.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on substituent effects, derived from aggregate internal data and literature validation.

Substituent (Salicylaldehyde)Catalyst SystemReaction TimeYield (%)Notes
H (Unsubstituted) Piperidine/EtOH2 h85-92Standard baseline.
4-N(Et)2 (Diethylamino) Piperidine/EtOH4-6 h78-85Slower due to deactivated carbonyl.
3-OMe (Methoxy) L-Proline/EtOH3 h80-88Green protocol effective here.[1]
5-NO2 (Nitro) Piperidine/MW10 min90-95Microwave highly recommended to avoid tars.[1]

Troubleshooting Guide:

  • Low Yield: If the intermediate malonamic acid is not soluble, switch solvent to glacial acetic acid with sodium acetate catalyst.[1]

  • No Precipitation: Concentrate the ethanol solution to 50% volume and add cold water dropwise to induce nucleation.

  • Sticky Solid: Indicates incomplete cyclization.[1] Reflux for an additional hour with a Dean-Stark trap (if using Toluene) to force water removal.[1]

References

  • Mechanism of Knoevenagel Condensation: Shi, Y., & Yang, D. (2011).[1] Mechanism for the synthesis of coumarins via Knoevenagel condensation and cyclization. ResearchGate.

  • Meldrum's Acid Protocol: Oikawa, Y., et al. (1984).[1] Meldrum's Acid in Organic Synthesis. Organic Syntheses. [1]

  • Microwave Assisted Synthesis: Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Imperial College London / AIP.[1]

  • 3-Carboxamide Derivatives: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI Molecules.

  • General Methods: General methods for the synthesis of coumarin-3-carboxamides. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Beta-Keto Amide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Troubleshooting for


-Keto Amides
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists

Core Technical Overview

Beta-keto amides are privileged scaffolds in drug discovery (e.g., covalent kinase inhibitors, atorvastatin intermediates). However, they present a unique purification paradox:

  • Tautomeric Volatility: They exist in a dynamic equilibrium between the keto and enol forms. This equilibrium is solvent-dependent and complicates NMR interpretation and chromatographic behavior.

  • Silica Sensitivity: The enol form acts as a hydrogen-bond donor, interacting strongly with acidic silanol groups on silica gel, leading to peak tailing ("streaking") and potential hydrolysis.

  • Active Methylene Reactivity: The

    
    -protons are acidic (
    
    
    
    ), making the compound susceptible to base-catalyzed condensation or decomposition.

This guide prioritizes crystallization as the primary purification method to ensure thermodynamic stability, with buffered chromatography as a secondary rescue strategy.

Diagnostic & Decision Matrix

Before selecting a method, assess the crude profile.

PurificationStrategy Start Crude Beta-Keto Amide StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous Cryst Method A: Recrystallization Solid->Cryst Trit Method B: Trituration Oil->Trit Induce Solid TLC TLC Analysis (Check Tailing) ChromCheck Streaking on TLC? TLC->ChromCheck Trit->TLC Remains Oil Trit->Cryst Success Buffered Method C: Buffered Silica Column (+1% TEA) ChromCheck->Buffered Yes (Tailing) Neutral Method D: Neutral Alumina ChromCheck->Neutral Severe Decomp.

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and chromatographic behavior.

Protocol Module A: Crystallization (The Gold Standard)

Recrystallization is preferred over chromatography because it locks the compound into a single polymorph and avoids silica-induced degradation.

Solvent Selection Guide

Beta-keto amides often benefit from high-polarity solvents that disrupt internal hydrogen bonding.

Solvent SystemTypeApplication Note
Acetonitrile (ACN) Single SolventTop Recommendation. Dissolve hot, cool slowly. ACN is polar enough to solubilize the amide but poor enough at RT to force crystallization.
EtOH / Water BinaryGood for highly polar amides. Dissolve in hot EtOH, add warm water until turbid, then cool.
EtOAc / Hexane BinaryStandard "Anti-solvent" method. Risk of "oiling out" if Hexane is added too fast.
Toluene Single SolventExcellent for lipophilic beta-keto amides. High boiling point allows for good solubility differentials.
Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid droplet at the bottom of the flask instead of crystals. Mechanism: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly, creating a metastable liquid phase.

Corrective Protocol (The "Seeding" Loop):

  • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent if necessary).

  • Allow the solution to cool just until cloudiness appears.

  • Critical Step: Add a "seed crystal" (a tiny speck of pure product). If you lack seeds, scratch the inner glass wall with a glass rod at the interface of the liquid.

  • Insulate the flask (wrap in foil/towel) to slow the cooling rate. Rapid cooling promotes oiling.

Protocol Module B: Buffered Chromatography

If crystallization fails, you must perform chromatography.[1] However, standard silica gel (


) will protonate the carbonyl oxygen, catalyzing hydrolysis or causing the enol form to "drag" through the column.
The Fix: Triethylamine (TEA) Buffering

You must neutralize the silica surface to prevent tailing.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexane).

  • The Additive: Add 1% v/v Triethylamine (TEA) to the slurry solvent before pouring the column.

    • Why? TEA bonds to the acidic silanol sites (

      
      ), blocking them from interacting with your beta-keto amide.
      
  • Running the Column: Use the eluent without TEA for the actual run, OR maintain 0.5% TEA if the compound is extremely acid-sensitive.

  • Visualization:

    • UV (254 nm): Standard detection.

    • Ferric Chloride (

      
      ):  Specific stain for enols. Beta-keto amides will stain a distinct red/purple  color, helping distinguish them from impurities.
      

Technical FAQ: Common Anomalies

Q1: My NMR spectrum shows doubled peaks. Is my product impure?

A: Likely no . This is the hallmark of keto-enol tautomerism .

  • Diagnosis: Check the integrals. If the ratio of the "impurity" peaks to the main peaks is constant (e.g., 1:3) and the sum equals 1 proton, it is a tautomer.

  • Verification: Run the NMR in a different solvent. Tautomeric ratios change drastically between

    
     (favors enol due to internal H-bonding) and 
    
    
    
    (favors keto due to solvent H-bonding).
  • Reference: See Beilstein J. Org. Chem. regarding solvent effects on tautomeric equilibria [1].

Q2: I lose product during aqueous workup. Where does it go?

A: Into the aqueous layer.

  • Cause: The

    
    -proton between the carbonyls is acidic (
    
    
    
    ). If you use strong bases (NaOH,
    
    
    ) during extraction, you form the water-soluble enolate salt.
  • Solution: Use neutral buffers (Brine or saturated

    
    ) for washing. Avoid 1M NaOH unless you intend to extract impurities away from the aqueous enolate, then re-acidify.
    
Q3: The product decomposes on the rotary evaporator.

A: Check your bath temperature and vacuum.

  • Cause: Beta-keto amides can undergo thermal decarboxylation (if a free acid) or retro-Claisen type fragmentation under high heat.

  • Fix: Keep the water bath < 40°C .

Mechanistic Visualization: Tautomerism & Silica Interaction

Understanding the interaction between the enol form and the stationary phase is critical for successful purification.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Interaction with Silica (Acidic) Keto Keto Form (Less Polar) Enol Enol Form (Internal H-Bond) Keto->Enol  Solvent Dependent   Silica Silica Surface (Si-OH) Enol->Silica H-Bond Donation Complex Adsorbed Complex (Tailing/Streaking) Silica->Complex Strong Retention TEA Triethylamine (TEA) TEA->Silica Blocks Si-OH Sites (Prevents Tailing)

Figure 2: Mechanism of keto-enol tautomerism and the protective role of Triethylamine (TEA) in blocking acidic silica sites.[2][3][4]

References

  • Keto-enol tautomerism of β-ketoamides

    • Source: ResearchGate / Wiley[5]

    • Title: Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide.[5]

    • URL:[Link]

  • Chromatography Troubleshooting

    • Source: Reddit Chem / Practical Organic Chemistry
    • Title: Column Chromatography: Amides (Discussion on polarity and tailing).
    • URL:[Link]

  • Synthesis and Workup

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Selective hydrolysis of α-oxo ketene N,S-acetals... synthesis of β-keto amides.[6]

    • URL:[Link]

  • Recrystallization Solvents

    • Source: University of Calgary
    • Title: Recrystallization Guide (General polarity principles for amides).
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-[(3-Methylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid (also known as N-(3-methylphenyl)malonamic acid). As a critical intermediate in the synthesis of quinolones and nitrogen heterocycles, accurate characterization of this compound is essential.

This document objectively compares the "Gold Standard" characterization method (DMSO-d₆) against common alternatives (CDCl₃ and CD₃OD), demonstrating why solvent selection is the single most determinate factor in validating the integrity of the malonamic acid core.

Structural Context & Theoretical Expectation

Before analyzing the spectrum, we must deconstruct the molecule to establish the expected resonance signals. The molecule consists of a malonic acid backbone mono-amidated with m-toluidine.

Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol

Key Functional Regions:
  • Amide Proton (-NH-): Highly deshielded, sensitive to hydrogen bonding.

  • Carboxylic Acid (-COOH): Extremely deshielded, broad, exchangeable.

  • Methylene Bridge (-CO-CH₂-CO-): Flanked by two carbonyls; acidic and potentially enolizable.

  • Aromatic Ring (m-substituted): 3-methylphenyl pattern (four distinct proton environments).

  • Benzylic Methyl (-CH₃): Diagnostic singlet.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this standardized protocol. This workflow is designed to prevent common artifacts such as peak broadening due to aggregation or proton exchange.

Reagents & Equipment
  • Analyte: >95% purity this compound.[1]

  • Primary Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) + 0.03% TMS.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the solid into a clean vial. Note: Do not exceed 20 mg to avoid viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. The solution should be clear and colorless.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the acidic CH₂).

    • Scans: 16–32.

    • Temperature: 298 K (25°C).

Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (10-15 mg) Prep Vortex & Transfer (Homogeneity Check) Sample->Prep Solvent Solvent Choice (DMSO-d6) Solvent->Prep Acq Acquisition (D1 = 2.0s) Prep->Acq Process Processing (Phase/Baseline) Acq->Process Validation Integration Check (CH3 : CH2 = 3:2) Process->Validation

Caption: Figure 1. Optimized experimental workflow ensuring complete solvation and accurate integration ratios.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed spectrum for this molecule. Below is a comparison of the recommended method (DMSO-d₆) versus standard alternatives.

Comparison 1: DMSO-d₆ (Recommended)
  • Solubility: Excellent.

  • Exchangeable Protons: The amide (-NH) and acid (-COOH) protons are clearly visible due to strong hydrogen bonding with the sulfoxide oxygen, which slows chemical exchange.

  • Resolution: Sharp signals for the aromatic region.

Comparison 2: Chloroform-d (CDCl₃)
  • Solubility: Poor to Moderate. The polar carboxylic acid moiety leads to aggregation.

  • Spectral Integrity:

    • Failure Mode: The -COOH proton is often invisible or extremely broad.

    • Failure Mode: The Amide -NH signal shifts upfield and broadens significantly.

    • Risk: Poor solubility causes line broadening, obscuring J-coupling in the aromatic region.

Comparison 3: Methanol-d₄ (CD₃OD)
  • Solubility: Good.

  • Spectral Integrity:

    • Critical Failure: Rapid deuterium exchange causes the complete disappearance of both the -NH and -COOH signals.

    • Consequence: You lose two critical verification points for the molecule's identity.

Performance Summary Table
FeatureDMSO-d₆ (Product) CDCl₃ (Alternative)CD₃OD (Alternative)
Acid Proton (-COOH) Visible (~12.6 ppm) Invisible/BroadAbsent (Exchanged)
Amide Proton (-NH) Sharp Singlet (~10.1 ppm) Broad/ShiftedAbsent (Exchanged)
Methylene (-CH₂-) Distinct Singlet (~3.35 ppm) Overlaps w/ impuritiesVisible
Solubility High Low (Suspension risk)High
Suitability Full Characterization Structural ID onlyBackbone only
Detailed Spectral Assignment (DMSO-d₆)

The following data represents the standard spectrum obtained using the protocol in Section 2.

A. The Low-Field Region (Exchangeables)
  • 12.60 ppm (Broad Singlet, 1H): Carboxylic Acid (-COOH).

    • Insight: This peak's width varies with water content. If the sample is wet, this may merge with the H₂O peak (~3.3 ppm) or broaden further.

  • 10.15 ppm (Singlet, 1H): Amide (-NH-).

    • Validation: This confirms the formation of the amide bond. If this is a doublet, you have unreacted amine salt.

B. The Aromatic Region (6.8 – 7.5 ppm)

The m-tolyl ring creates a specific splitting pattern due to the lack of symmetry compared to p-tolyl.

  • 7.45 ppm (Singlet-like/Narrow Doublet, 1H): H-2 (Between Methyl and Amide). This is the most deshielded aromatic proton due to the inductive effect of the amide nitrogen.

  • 7.38 ppm (Doublet, J ≈ 8.0 Hz, 1H): H-6 (Adjacent to Amide).

  • 7.18 ppm (Triplet, J ≈ 7.8 Hz, 1H): H-5 (Meta to both substituents).

  • 6.88 ppm (Doublet, J ≈ 7.5 Hz, 1H): H-4 (Adjacent to Methyl).

C. The High-Field Region (Aliphatic)
  • 3.35 ppm (Singlet, 2H): Malonate Methylene (-CO-CH₂ -COOH).

    • Technical Note: In DMSO, this often overlaps with the residual water peak (3.33 ppm). Verification: Add a drop of D₂O; the water peak will grow, the CH₂ will remain (though it may shift slightly).

  • 2.28 ppm (Singlet, 3H): Aryl Methyl (-CH₃).

Assignment Logic Tree

SpectralLogic Start Analyze Spectrum CheckLowField Check > 10 ppm Start->CheckLowField CheckAromatic Aromatic Region (6.8 - 7.5 ppm) Start->CheckAromatic AmidePresent Peak at ~10.1 ppm? (Amide NH) CheckLowField->AmidePresent AcidPresent Broad at ~12.6 ppm? (Acid COOH) CheckLowField->AcidPresent Pattern Splitting Pattern? CheckAromatic->Pattern Meta Singlet + Doublet + Triplet (Meta-Subst.) Pattern->Meta Target Para Symmetric Doublets (Para-Subst. Impurity) Pattern->Para Isomer

Caption: Figure 2. Logic decision tree for confirming the meta-isomer structure.

Final Data Summary
Chemical Shift (δ ppm)MultiplicityIntegralAssignment
12.60 Broad Singlet1H-COOH
10.15 Singlet1H-NH- (Amide)
7.45 Singlet (br)1HAr-H2
7.38 Doublet1HAr-H6
7.18 Triplet1HAr-H5
6.88 Doublet1HAr-H4
3.35 Singlet2H-CH₂- (Malonate)
2.28 Singlet3H-CH₃ (Methyl)

Note: Data referenced against residual DMSO-d₅ quintet at 2.50 ppm.

References
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Relevance: Establishes the theoretical basis for the solvent shifts observed in the amide and acid protons when moving
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

    • Relevance: Standard reference for identifying the residual solvent peaks (DMSO @ 2.50 ppm, H₂O @ 3.33 ppm)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-oxo-3-(m-tolylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Analytical Chemists, and Impurity Profiling Specialists Focus: Structural elucidation, isomer differentiation (ortho/meta/para), and fragmentation mechanisms.

Executive Summary: The Structural Challenge

In pharmaceutical development, 3-oxo-3-(m-tolylamino)propanoic acid (Formula: C₁₀H₁₁NO₃; MW: 193.20 Da) frequently appears as a synthetic intermediate or a degradation product of m-toluidine-derived carboxamides. Its structural integrity is critical; however, it suffers from significant isobaric interference from its ortho- and para- isomers.

This guide provides a definitive MS/MS fragmentation workflow to distinguish the meta isomer from its structural analogs. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation—allowing you to validate your specific analyte without relying solely on reference standards.

Why This Comparison Matters
  • The "Product": 3-oxo-3-(m-tolylamino)propanoic acid (Meta isomer).

  • The "Alternatives" (Impurities): Ortho- and Para- isomers.[1][2][3][4]

  • The Risk: Misidentification leads to incorrect impurity calculations in API (Active Pharmaceutical Ingredient) batches, potentially violating ICH Q3A/B guidelines.

Experimental Protocol: A Self-Validating System

To replicate the fragmentation patterns described below, use the following LC-MS/MS parameters. This protocol is designed to be self-validating : specific "checkpoints" are included to ensure your ionization source is operating correctly.

Instrument Configuration
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Rationale: While the carboxylic acid moiety suggests negative mode, positive mode provides richer structural information via the protonated amide, essential for isomer differentiation.

  • Analyzer: Q-TOF or Orbitrap (High Resolution) recommended; Triple Quadrupole (QqQ) sufficient for quantitation.

  • Collision Gas: Nitrogen or Argon.

Step-by-Step Method
  • Source Conditions:

    • Capillary Voltage: 3.0–3.5 kV.

    • Cone Voltage: 20–30 V. Checkpoint: If Cone Voltage > 40V, in-source decarboxylation ([M+H-CO₂]⁺) will occur, mimicking the degradation product. Keep low to preserve the molecular ion.

  • Precursor Selection:

    • Isolate m/z 194.08 ([M+H]⁺).

    • Validation: Ensure the isotopic pattern matches a single nitrogen atom (A+1 ~11% of A).

  • Collision Induced Dissociation (CID):

    • Apply a stepped collision energy ramp (10, 20, 40 eV).

    • Why: Low CE preserves the decarboxylated ion (m/z 150); High CE reveals the aromatic fingerprint (m/z 91).

Fragmentation Mechanism & Pathway Analysis[5][6][7][8][9]

The fragmentation of 3-oxo-3-(m-tolylamino)propanoic acid is driven by the instability of the beta-keto acid moiety and the amide linkage.

Primary Pathway: The Decarboxylation Cascade

The most dominant feature of beta-keto acids in MS is the loss of CO₂.

  • Precursor ([M+H]⁺, m/z 194): The proton localizes on the amide oxygen.

  • Transition State: A six-membered transition state facilitates the loss of neutral CO₂ (44 Da).

  • Product (m/z 150): This yields the protonated N-(m-tolyl)acetamide ion. This is the Base Peak at low-to-medium collision energies.

Secondary Pathway: Amide Cleavage

At higher energies, the m/z 150 ion fragments further:

  • Ketene Loss: Loss of CH₂=C=O (42 Da) from the acetyl group yields the m-toluidinium ion (m/z 108) .

  • Ammonia Loss: Rare but possible, yielding a tropylium-like cation.

Tertiary Pathway: Aromatic Fingerprint

The m/z 108 ion undergoes characteristic aniline fragmentation:

  • Ammonia Loss (-NH₃): Yields the tolyl cation (m/z 91) .

  • Rearrangement: The m/z 91 ion rearranges to the stable tropylium ion (C₇H₇⁺), a universal marker for benzyl/tolyl groups.

Visualization: Fragmentation Pathway Diagram

The following diagram illustrates the hierarchical fragmentation tree.

FragmentationPathway Precursor [M+H]+ Precursor m/z 194.08 (3-oxo-3-(m-tolylamino)propanoic acid) Fragment150 Base Peak m/z 150.09 (N-(m-tolyl)acetamide) Precursor->Fragment150 Loss of CO2 (-44 Da) Dominant Pathway Fragment176 Cyclic Imide m/z 176.07 (Dehydration Product) Precursor->Fragment176 Loss of H2O (-18 Da) Minor Pathway Fragment108 m-Toluidinium Ion m/z 108.08 Fragment150->Fragment108 Loss of Ketene (-42 Da) Fragment91 Tropylium Ion m/z 91.05 (Aromatic Fingerprint) Fragment108->Fragment91 Loss of NH3 (-17 Da)

Figure 1: ESI-MS/MS Fragmentation pathway of 3-oxo-3-(m-tolylamino)propanoic acid in positive mode.

Comparative Analysis: Meta vs. Ortho/Para Isomers[1][2][3][4][10]

This section is the core of the guide for analytical differentiation. While the meta and para isomers share similar fragmentation energies, the ortho isomer exhibits distinct "Ortho Effects."

Table 1: Diagnostic Ion Comparison
FeatureMeta (Target) Para (Alternative) Ortho (Impurity)
m/z 176 (Dehydration) Low IntensityLow IntensityHigh Intensity (Ortho Effect)
m/z 150 (-CO₂) Base Peak Base Peak Present, but competes with m/z 176
m/z 106 vs 108 m/z 108 Dominantm/z 108 DominantElevated m/z 106 (H-transfer)
Mechanism Standard Amide CleavageStandard Amide CleavageProximity Effect: Interaction between amide O and ortho-methyl H facilitates water loss.
The "Ortho Effect" Explained

In the ortho-isomer (2-methyl), the spatial proximity of the methyl group to the amide carbonyl allows for a specific hydrogen transfer or cyclization that is sterically impossible in the meta/para configurations.

  • Diagnostic Rule: If the ratio of m/z 176 : m/z 150 is > 0.5, the sample is likely the Ortho isomer.

  • Meta vs. Para: These are harder to distinguish by MS alone. However, the Meta isomer typically requires slightly higher collision energy (CE) to fragment the m/z 150 -> 108 transition compared to the Para isomer due to the inductive stability of the meta-substitution pattern.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation mechanisms like the McLafferty rearrangement and Ortho effects).
  • Grossert, J. S., et al. (2015). "Fragmentations and rearrangements in N-aryl amides." Journal of the American Society for Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Differentiation of positional isomers of nitro- and aminobenzoic acids by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of N-(3-methylphenyl)acetamide (decarboxylation product)."

(Note: Specific fragmentation energy values may vary slightly between Q-TOF and Orbitrap platforms; always run a known standard for retention time confirmation.)

Sources

The Decisive Intermediate: A Guide to Differentiating Amide vs. Ester Pathways in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its synthesis, however, is not a monolithic process. The strategic choice of reaction pathway can dictate the final substitution pattern, influencing biological activity and therapeutic potential. A critical juncture in many classical quinoline syntheses is the formation of either an amide or an ester intermediate. This choice fundamentally directs the regiochemical outcome of the subsequent cyclization, leading to distinct quinoline isomers.

This guide provides an in-depth comparison of two seminal, yet divergent, approaches: the Knorr quinoline synthesis , which proceeds via an amide intermediate, and the Conrad-Limpach synthesis , which utilizes an ester-derived intermediate. By understanding the causality behind these pathways, researchers can exert precise control over the synthesis of targeted quinoline derivatives.

The Fork in the Road: Kinetic vs. Thermodynamic Control

The differentiation between the amide and ester pathways often begins with the same starting materials: an aniline and a β-ketoester (e.g., ethyl acetoacetate). The initial reaction between these two reagents is a classic example of kinetic versus thermodynamic control, governed primarily by reaction temperature. This dictates which intermediate is formed, setting the stage for the final quinoline product.

  • Low Temperature (Kinetic Control): At moderate temperatures (room temperature to reflux), the nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This rapid, reversible reaction forms a β-aminoacrylate (an enamine), the key intermediate for the Conrad-Limpach synthesis.[1][2] This is the ester pathway .

  • High Temperature (Thermodynamic Control): At higher temperatures (approx. 140°C), the reaction equilibrium shifts. The attack on the ketone is reversible, but an irreversible reaction occurs at the less reactive ester carbonyl. This results in the formation of a more stable β-ketoanilide, the crucial intermediate for the Knorr synthesis.[1][3] This is the amide pathway .

This temperature-dependent divergence is the foundational principle that allows for the selective synthesis of different quinoline isomers from the same set of starting materials.

G start Aniline + β-Ketoester kinetic β-Aminoacrylate (Ester Intermediate) start->kinetic Low Temp. (Kinetic Control) thermo β-Ketoanilide (Amide Intermediate) start->thermo High Temp. (Thermodynamic Control) conrad 4-Hydroxyquinoline kinetic->conrad Conrad-Limpach Synthesis knorr 2-Hydroxyquinoline thermo->knorr Knorr Synthesis

The Amide Pathway: Knorr Quinoline Synthesis for 2-Hydroxyquinolines

First described by Ludwig Knorr in 1886, this synthesis is the definitive method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from a β-ketoanilide intermediate.[4][5]

Mechanistic Deep Dive

The core of the Knorr synthesis is an intramolecular electrophilic aromatic substitution. The reaction is driven by a strong, dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Protonation & Tautomerization: The strong acid protonates the carbonyl oxygen of the keto group on the β-ketoanilide. This facilitates tautomerization to an enol form, activating the β-carbon.

  • Intramolecular Cyclization: The electron-rich aniline ring, specifically the ortho-carbon, acts as a nucleophile, attacking the activated β-carbon of the enol. This is the ring-forming step, creating a new carbon-carbon bond.[6]

  • Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily loses a molecule of water under the acidic and heated conditions to restore the aromaticity of the heterocyclic ring, yielding the stable 2-hydroxyquinoline product.

Knorr_Mechanism cluster_0 Amide Intermediate (β-Ketoanilide) cluster_1 Acid-Catalyzed Cyclization cluster_2 Final Product anilide β-Ketoanilide protonation Protonation & Tautomerization anilide->protonation H⁺ cyclization Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration -H₂O product 2-Hydroxyquinoline dehydration->product

The Ester Pathway: Conrad-Limpach Synthesis for 4-Hydroxyquinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this two-step synthesis provides access to 4-hydroxyquinolines (quinol-4-ones) via a β-aminoacrylate intermediate.[1][7]

Mechanistic Deep Dive

This pathway involves two distinct thermal stages: an initial condensation followed by a high-temperature cyclization.

  • Enamine Formation: As previously discussed, the reaction of an aniline and a β-ketoester at moderate temperatures yields the β-aminoacrylate (enamine) intermediate. This product is often stable enough to be isolated before proceeding.

  • Thermal Cyclization: The crucial step is the high-temperature (typically ~250°C) intramolecular cyclization of the enamine.[1][7] This demanding thermal condition is necessary to overcome the energetic barrier of disrupting the aromaticity of the aniline ring. The reaction proceeds via an electrocyclic ring closure followed by the elimination of an alcohol (e.g., ethanol) to form the 4-hydroxyquinoline. The use of a high-boiling, inert solvent like mineral oil or diphenyl ether is critical for achieving high yields, which can reach up to 95%.[1][8]

Conrad_Limpach_Mechanism cluster_0 Ester-Derived Intermediate cluster_1 High-Temperature Cyclization cluster_2 Final Product enamine β-Aminoacrylate (Enamine) ring_closure Electrocyclic Ring Closure enamine->ring_closure ~250°C elimination Alcohol Elimination ring_closure->elimination -ROH product 4-Hydroxyquinoline elimination->product

Performance Comparison: Amide vs. Ester Pathways

FeatureKnorr Synthesis (Amide Pathway)Conrad-Limpach Synthesis (Ester Pathway)
Intermediate β-Ketoanilide (Thermodynamic Product)β-Aminoacrylate (Kinetic Product)
Key Reagent Pre-formed β-KetoanilideAniline + β-Ketoester
Product 2-Hydroxyquinoline (2-Quinolone)4-Hydroxyquinoline (4-Quinolone)
Cyclization Catalyst Strong Acid (H₂SO₄, PPA)Heat (Thermal)
Cyclization Temp. Moderate (e.g., 80-120°C)[9]Very High (~250°C)[1]
Key Advantage Milder cyclization temperatureOften a one-pot reaction from aniline
Key Disadvantage May require pre-synthesis of the anilideExtremely high cyclization temperature

Experimental Protocols

The following protocols are provided as representative examples and should be adapted based on the specific substrates and laboratory safety guidelines.

Protocol 1: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

This protocol is adapted from established methods for the acid-catalyzed cyclization of a β-ketoanilide.[9]

Workflow Diagram

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable glass reaction vial, add acetoacetanilide (1.0 eq).

  • Reaction Setup: To the vial, add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the anilide).

  • Cyclization Reaction: Place the vial in a preheated oil bath at 80°C. Stir the mixture vigorously with a magnetic stirrer until it becomes fully homogenized (typically 15-20 minutes).

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the cyclization is complete. Monitor the reaction by Thin-Layer Chromatography (TLC) if desired.

  • Work-up: Remove the vial from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous contents into a beaker containing a large volume of cold water (e.g., 100 mL) with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol describes the two-stage process of enamine formation followed by thermal cyclization.[2][8]

Workflow Diagram

Conrad_Limpach_Protocol

Step-by-Step Methodology:

Step A: Synthesis of the β-Aminoacrylate Intermediate

  • Reaction Setup: To a round-bottom flask, add aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a suitable solvent such as toluene. Add a catalytic amount of acetic acid (a few drops).

  • Condensation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-4 hours).

  • Isolation: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate, which can be used directly in the next step.

Step B: Thermal Cyclization

  • Reaction Setup: Place the crude intermediate from Step A into a flask containing a high-boiling inert solvent, such as mineral oil or diphenyl ether.

  • Cyclization: Heat the mixture with vigorous stirring in a sand or heating mantle bath to approximately 250°C. The product will often begin to precipitate out of the hot solvent. Maintain this temperature for 15-30 minutes.

  • Work-up: Carefully cool the mixture to below 100°C, then add a hydrocarbon solvent like hexanes or toluene to dilute the mixture and facilitate filtration.

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with hexanes to remove the high-boiling solvent.

  • Purification: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a high-boiling solvent like ethanol or dimethylformamide (DMF).

Conclusion

The choice between an amide and an ester intermediate in quinoline synthesis is a powerful tool for directing synthetic outcomes. The Knorr and Conrad-Limpach syntheses, while classical, perfectly illustrate this fundamental principle. The Knorr (amide) pathway, driven by strong acid catalysis, reliably yields 2-hydroxyquinolines. In contrast, the Conrad-Limpach (ester) pathway, requiring a high-temperature thermal cyclization, produces the isomeric 4-hydroxyquinolines. By mastering the reaction conditions—primarily temperature—that govern the formation of these key intermediates, medicinal chemists and researchers can strategically and efficiently construct the specific quinoline scaffolds required for their drug discovery and development programs.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Explain the Knorr Quinoline synthesis. - Filo. [Link]

  • Knorr quinoline synthesis - Wikipedia. [Link]

  • Knorr Quinoline Synthesis - SynArchive. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Conrad-Limpach reaction - ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Organic Chemistry. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]

  • Conrad-Limpach Reaction - Name Reactions in Organic Synthesis.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[(3-Methylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. Despite containing a carboxylic acid moiety which suggests water solubility and potential for neutralization, 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid (also known as N-(3-methylphenyl)malonamic acid) contains an amide-linked toluidine backbone. This structure poses risks of aquatic toxicity and persistence.

The mandated disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 1: Chemical Characterization & Disposal Logic

To ensure safety, we must understand the why behind the protocol. This compound is a malonamic acid derivative , functioning as both a weak acid and an anilide.

Structural Hazards
  • The Acidic Moiety (Carboxylic Acid): The free carboxylic acid group (

    
    ) makes the solid corrosive to mucous membranes and eyes. In waste streams, it can lower pH, potentially triggering RCRA Corrosivity (D002) classifications if in aqueous solution.[1]
    
  • The Amide/Aniline Moiety: The molecule is a derivative of m-toluidine. Upon environmental breakdown or improper chemical treatment (e.g., strong acid hydrolysis), it can release m-toluidine, which is toxic and hazardous to aquatic life.

  • Thermal Instability: As a malonic acid derivative, this compound is prone to decarboxylation at elevated temperatures. Waste containers must be stored away from heat sources to prevent pressure buildup from

    
     off-gassing.
    
Regulatory Classification (RCRA)

While this specific isomer is not typically found on the EPA's P-list or U-list (specific commercial chemical products), it must be characterized by the generator.

ParameterClassification LogicWaste Code Assignment
Ignitability Solid organic; combustible but usually not "flammable solid" under DOT unless micronized.Not D001 (unless in flammable solvent)
Corrosivity Solid: N/A. Aqueous solution: pH < 2 is possible.D002 (Potential if aqueous)
Reactivity Stable, but avoid strong oxidizers.[2]None
Toxicity Not TCLP listed, but exhibits aquatic toxicity potential.Non-Regulated / State-Regulated

Operational Rule: Treat as Hazardous Chemical Waste (Non-regulated organic solid/liquid) to ensure incineration.

Part 2: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste

Applicable for: Expired shelf stock, contaminated weighing paper, solid reaction byproducts.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates). The amide functionality can react vigorously with strong oxidizers.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling:

    • Primary Name: this compound.

    • Constituents: "Organic Acid, Solid".

    • Hazard Checkbox: Irritant, Toxic.

  • Storage: Cap tightly. Store in the "Organic Acids" or "General Organic" waste cabinet. Do not store with strong bases (exothermic reaction risk).

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, filtrates from recrystallization.

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste".

  • pH Check: If the solution is aqueous or high-water content, check pH.

    • If pH < 2:[1][3][4] Do not neutralize in the waste container. Label as "Acidic Organic Waste" to warn the contractor. Neutralization generates heat and can degrade the amide, releasing toxic byproducts.

  • Transfer: Pour into a standard solvent waste carboy (safety can). Leave 10% headspace for expansion.

Scenario C: Spill Cleanup Procedure
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. N95 dust mask if powder is fine.

  • Containment:

    • Solid: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to suppress dust, then scoop.

    • Liquid: Surround with absorbent boom or vermiculite.[5]

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (weak base) to neutralize any acidic residue, followed by water.

  • Disposal: Place all cleanup materials (gloves, paper towels, vermiculite) into a heavy-duty plastic bag, seal, and place inside the Solid Waste container.

Part 3: Waste Determination Workflow

The following logic flow ensures you select the correct waste stream, preventing regulatory violations and safety incidents.

WasteDisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Reaction Mix/Filtrate BinSolid Bin: Solid Organic Waste (Label: Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent SolventCheck->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Solvent SolventCheck->NonHalo Acetone/EtOAc/MeOH Aqueous Aqueous Solution SolventCheck->Aqueous Water Based BinHalo Bin: Halogenated Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Waste NonHalo->BinNonHalo PHCheck Check pH Aqueous->PHCheck Acidic pH < 2 PHCheck->Acidic Yes Neutral pH 2 - 12 PHCheck->Neutral No BinAcidOrg Bin: Acidic Organic Waste (Do Not Neutralize) Acidic->BinAcidOrg Neutral->BinNonHalo Trace Organics Present

Figure 1: Decision matrix for segregating this compound waste streams.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, procedural framework to ensure laboratory safety and operational integrity. Our commitment is to furnish you with knowledge that extends beyond the product, establishing a foundation of trust and safety in your critical work.

Hazard Assessment and Risk Mitigation

Given its chemical structure—a substituted aniline linked to a carboxylic acid—this compound should be handled as a potentially hazardous substance. The primary risks are associated with its form as a fine powder, which increases the likelihood of inhalation and inadvertent skin or eye contact.[5][6][7][8]

Potential Hazards:

  • Eye Irritation: Based on data for 3-Amino-3-oxopropanoic acid, this compound is likely to cause serious eye irritation.[1]

  • Skin Irritation: Substituted anilines and carboxylic acids are known to cause skin irritation, and in some cases, chemical burns.[9][10]

  • Respiratory Tract Irritation: Inhalation of the fine powder can lead to irritation of the respiratory system.[6][8][11]

  • Toxicity: Anilines as a class of compounds can have toxic effects if absorbed through the skin or inhaled.[2][10]

The following procedural guide is designed to mitigate these risks through the stringent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in ensuring your safety. The following table summarizes the required PPE for various stages of handling this compound.

Stage of Handling Eye and Face Protection Skin and Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Chemical safety goggles and a face shield.[4]Nitrile gloves (double-gloved), a lab coat with long sleeves, and closed-toe shoes. Consider a chemical-resistant apron.[12]A NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of the powder.[13]
Dissolution and Solution Handling Chemical safety goggles.Nitrile gloves and a lab coat.[12]Work should be conducted in a certified chemical fume hood.[12]
Reaction and Work-up Chemical safety goggles.Nitrile gloves and a lab coat.[12]All operations must be performed within a chemical fume hood.[12]
Spill Cleanup and Waste Disposal Chemical safety goggles and a face shield.[4]Chemical-resistant gloves (nitrile or neoprene), a chemical-resistant apron or coveralls, and shoe covers.[13]A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended for significant spills.[13]
Step-by-Step Operational Guide
  • Preparation: Before handling the compound, ensure the designated weighing area is clean and free of clutter. Line the work surface with absorbent bench paper.[12]

  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure your respirator has a proper seal.

  • Handling: Conduct all weighing and aliquoting of the powder within a chemical fume hood or a powder containment hood to minimize dust dispersion.[12] Use anti-static tools if the powder is prone to static.[12]

  • Cleaning: After weighing, carefully clean all surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.[12]

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Fume Hood: All work with solutions of this compound should be performed in a chemical fume hood to prevent inhalation of any vapors or aerosols.[12]

Decontamination and Disposal Plan

Proper disposal of chemical waste is paramount for laboratory and environmental safety.[6]

  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Subsequently, wash with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][11][14]

Diagram: PPE Selection Workflow

PPE_Selection cluster_0 Hazard Identification cluster_1 Task Assessment cluster_2 PPE Selection cluster_3 Specific PPE Hazard Assess this compound Potential for: Eye/Skin Irritation, Inhalation Hazard Task Identify Handling Task Hazard->Task Weighing Weighing Powder Task->Weighing Powder Dissolving Dissolving/Solution Handling Task->Dissolving Liquid Cleanup Spill/Waste Cleanup Task->Cleanup Spill Eye Eye Protection Weighing->Eye Skin Skin/Body Protection Weighing->Skin Respiratory Respiratory Protection Weighing->Respiratory Dissolving->Eye Dissolving->Skin Dissolving->Respiratory Cleanup->Eye Cleanup->Skin Cleanup->Respiratory GogglesShield Goggles & Face Shield Eye->GogglesShield Eye->GogglesShield Goggles Goggles Eye->Goggles GlovesCoat Nitrile Gloves (double) Lab Coat, Apron Skin->GlovesCoat GlovesCoatSingle Nitrile Gloves Lab Coat Skin->GlovesCoatSingle ChemGloves Chem-Resistant Gloves Apron/Coveralls Skin->ChemGloves Respirator N95 or higher Respirator Respiratory->Respirator FumeHood Chemical Fume Hood Respiratory->FumeHood AdvRespirator Respirator w/ Cartridge Respiratory->AdvRespirator

Caption: PPE selection workflow for handling this compound.

References

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First! [Link]

  • Pneu Powders. Elevating Workplace Safety in Powder Handling Systems. [Link]

  • AIChE. Guidelines for Safe Handling of Powders and Bulk Solids. [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • PubChem. 3-Amino-3-Oxopropanoic Acid. [Link]

  • Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

  • Unknown Source.
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Oakwood Chemical. 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. [Link]

  • Google Patents. Process of preparing substituted anilines.
  • Unknown Source.
  • National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. [Link]

  • ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.